molecular formula C14H19NO5 B585777 Trimetozine-d8 CAS No. 1346604-05-4

Trimetozine-d8

Cat. No.: B585777
CAS No.: 1346604-05-4
M. Wt: 289.357
InChI Key: XWVOEFLBOSSYGM-DUSUNJSHSA-N
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Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that enables the tracking of an isotope's journey through a chemical reaction, metabolic pathway, or within a cell. wikipedia.org By replacing specific atoms with their isotopes, a "label" is introduced that can be detected using various analytical methods. wikipedia.org This allows for the detailed study of reaction mechanisms, the elucidation of metabolic pathways, and the analysis of a compound's fate in a biological system. symeres.comwikipedia.org

The primary methods for detecting these stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, which is altered by the presence of heavier isotopes. NMR spectroscopy, on the other hand, can detect atoms with different gyromagnetic ratios, a property that differs between isotopes. wikipedia.org

The applications of stable isotope labeling are vast and cut across multiple scientific disciplines. symeres.com In proteomics and metabolomics, SIL compounds are used to quantify proteins and metabolites and to study their turnover and interactions. nih.gov They are also crucial in environmental science for tracing the fate of agrochemicals and pollutants, providing insights into their persistence and impact. symeres.com

Role of Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are a specific and widely used class of stable isotope-labeled compounds. clearsynth.com Deuterium's heavier mass compared to protium (B1232500) (the common hydrogen isotope) allows for easy differentiation between the labeled (deuterated) and unlabeled compound in mass spectrometry. clearsynth.com This property makes deuterated compounds invaluable as internal standards in quantitative analysis. clearsynth.comaptochem.com

Internal standards are essential for achieving precision and accuracy in analytical chemistry, particularly in complex samples. clearsynth.comcerilliant.com By adding a known amount of a deuterated analog to a sample, researchers can compensate for variations in sample extraction, injection volume, and ionization efficiency during analysis. aptochem.comcerilliant.com This normalization is critical for obtaining reliable and reproducible quantitative results. clearsynth.com

Deuterated standards are frequently employed in pharmaceutical research, environmental analysis, and biochemistry. clearsynth.com For instance, they are used to measure drug metabolites in biological fluids, monitor environmental pollutants, and investigate cellular metabolic pathways. clearsynth.com The use of deuterated internal standards helps to correct for "matrix effects," where other components in a complex sample can interfere with the analysis, thereby ensuring more accurate measurements. clearsynth.com

Overview of Trimetozine-d8's Utility in Research Contexts

Trimetozine (B1683654) is a sedative with mild tranquilizing effects that has been studied for its potential in treating anxiety. chemsrc.commedchemexpress.comchemicalbook.com this compound is the deuterated analog of Trimetozine, meaning it has the same chemical structure but with eight of its hydrogen atoms replaced by deuterium. chemsrc.comscbt.com

The primary application of this compound is as an internal standard for the quantitative analysis of Trimetozine in research samples. Its nearly identical chemical and physical properties to Trimetozine ensure that it behaves similarly during sample preparation and analysis, making it an ideal reference compound. aptochem.com However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled Trimetozine by mass spectrometry. aptochem.com This enables researchers to accurately determine the concentration of Trimetozine in various matrices, which is crucial for pharmacokinetic studies and other research applications investigating the compound's properties and effects. symeres.comclearsynth.com

Interactive Table of Compound Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
TrimetozineC₁₄H₁₉NO₅ chemsrc.comnist.gov281.30 chemsrc.comnih.gov
This compoundC₁₄H₁₁D₈NO₅ chemsrc.comscbt.com289.35 chemsrc.comscbt.com

Properties

CAS No.

1346604-05-4

Molecular Formula

C14H19NO5

Molecular Weight

289.357

IUPAC Name

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2

InChI Key

XWVOEFLBOSSYGM-DUSUNJSHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

Synonyms

4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone;  NSC 62939-d8;  PS 2383-d8;  Opalene-d8;  Sedoxazine-d8;  4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Abbott 22370-d8;  N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Trifenoxazine-d8;  Tr

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Trimetozine D8

Methodologies for Deuterium (B1214612) Labeling

The introduction of deuterium into the Trimetozine (B1683654) molecule can be achieved through two primary approaches: direct synthesis using a deuterated precursor (de novo synthesis) or by isotopic exchange on the final Trimetozine molecule.

Regiospecific deuteration involves the selective replacement of hydrogen with deuterium at specific sites of an existing molecule. This "late-stage functionalization" has become an important strategy in isotopic labeling. snnu.edu.cn For Trimetozine, this would involve exchanging the eight C-H bonds of the morpholine (B109124) ring with C-D bonds.

Modern catalytic systems are often employed for such hydrogen isotope exchange (HIE) reactions. rsc.orgresearchgate.net Transition-metal catalysts, including those based on iridium, ruthenium, and palladium, have shown high efficacy in activating C-H bonds for deuteration. snnu.edu.cnnih.gov For a molecule like Trimetozine, a catalyst would need to selectively target the C(sp³)–H bonds of the saturated morpholine ring. The reaction typically uses a deuterium source like deuterium gas (D₂) or heavy water (D₂O) under specific temperature and pressure conditions. snnu.edu.cnx-chemrx.com

Table 1: Comparison of Potential HIE Catalytic Systems

Catalyst System Deuterium Source Typical Conditions Key Features
Iridium(I) Complexes D₂ Gas Mild temperature (e.g., 25-50°C) High regioselectivity for directing groups. d-nb.info
Raney Nickel D₂O Elevated temperature Cost-effective, applicable to N-heterocycles. x-chemrx.com

The most straightforward and common method for preparing Trimetozine-d8 is through de novo synthesis. This approach builds the molecule from isotopically enriched starting materials. The established synthesis of Trimetozine is a Schotten-Baumann reaction, which involves the acylation of morpholine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. chemrxiv.org

To synthesize this compound, the standard morpholine is replaced with its deuterated analogue, morpholine-d8. In this precursor, all eight hydrogen atoms are already substituted with deuterium. The reaction proceeds as follows:

Reaction: 3,4,5-trimethoxybenzoyl chloride is reacted with morpholine-d8.

Base: A base such as sodium hydroxide (B78521) or sodium carbonate is used to neutralize the hydrochloric acid byproduct. chemrxiv.org

Solvent: The reaction is typically carried out in a two-phase system or in a suitable organic solvent like methyl-tetrahydrofuran (Me-THF). chemrxiv.org

This method ensures that the deuterium atoms are located exclusively and completely on the morpholine ring, leading to a high degree of isotopic enrichment in the final product.

Regiospecific Deuteration Techniques

Challenges and Innovations in this compound Synthesis

The synthesis of isotopically labeled compounds presents unique challenges. For de novo synthesis, the primary challenge is the commercial availability and cost of the deuterated starting material, morpholine-d8. While effective, the expense of such precursors can be a limiting factor.

For late-stage HIE methods, the main challenge is achieving complete and selective deuteration. It can be difficult to replace all eight hydrogen atoms on the morpholine ring with high efficiency without affecting other parts of the molecule, such as the methoxy (B1213986) groups on the benzoyl ring. The reaction conditions must be carefully optimized to prevent side reactions or degradation of the parent compound. snnu.edu.cn

Innovations in the field of isotopic labeling aim to overcome these hurdles. The development of highly active and selective catalysts allows HIE reactions to proceed under milder conditions, improving yields and reducing byproducts. d-nb.info Furthermore, the application of flow chemistry offers precise control over reaction parameters like temperature and time, enhancing the safety and efficiency of handling gaseous reagents like deuterium. x-chemrx.com

Characterization of this compound for Isotopic Enrichment and Purity

After synthesis, the this compound product must be rigorously analyzed to confirm its identity, isotopic enrichment, and chemical purity.

Isotopic Enrichment is determined to verify the successful incorporation of deuterium.

Mass Spectrometry (MS): This is the primary technique used. The mass of the deuterated molecule will be significantly higher than its non-deuterated counterpart. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals from the morpholine ring. Correspondingly, a ²H (Deuterium) NMR spectrum will show signals confirming the presence and location of the deuterium atoms.

Table 2: Molecular Weight Comparison

Compound Molecular Formula Molar Mass ( g/mol )
Trimetozine C₁₄H₁₉NO₅ 281.308 wikipedia.org

Chemical Purity is assessed to ensure the sample is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to determine the purity of the final product. google.com.na It can effectively separate this compound from potential impurities such as unreacted 3,4,5-trimethoxybenzoyl chloride and its hydrolysis product, 3,4,5-trimethoxybenzoic acid. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to validate the purity and confirm the identity of the compound.

The combination of these analytical techniques ensures that the synthesized this compound meets the required specifications for its intended use in research and analytical applications.

Advanced Analytical Methodologies Employing Trimetozine D8

Quantitative Bioanalysis and Internal Standard Applications

In quantitative bioanalysis, the goal is to accurately measure the concentration of a substance, such as a drug or metabolite, in a biological sample. The complexity of these samples often introduces variability. The internal standard method is a powerful technique used to correct for these potential errors.

The internal standard method involves adding a known quantity of a reference compound—the internal standard—to every sample, calibrator, and quality control sample before processing. wikipedia.org The fundamental principle is that the internal standard will experience similar variations as the target analyte during the entire analytical procedure, including extraction, injection, and detection. wikipedia.orgscioninstruments.com

Deuterated compounds, such as Trimetozine-d8, are considered the gold standard for internal standards in mass spectrometry-based assays. researchgate.net These are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com Because the chemical and physical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it behaves similarly during chromatographic separation and ionization. However, due to the mass difference, the mass spectrometer can easily distinguish between the analyte (e.g., Trimetozine) and the deuterated internal standard (this compound). clearsynth.com

Quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's signal to the internal standard's signal. scioninstruments.com This ratio remains stable even if sample is lost during preparation or if the instrument's sensitivity fluctuates, thereby correcting for procedural inconsistencies. wikipedia.orgscioninstruments.com

The selection of an appropriate internal standard is critical for developing a robust analytical method. This compound is an ideal internal standard for the quantification of Trimetozine (B1683654) based on several key criteria:

Structural Similarity: As a stable isotope-labeled analog, this compound has a structure that is virtually identical to Trimetozine. This ensures that it has similar physicochemical properties, such as extraction recovery, retention time, and ionization efficiency. wikipedia.org

Mass Differentiation: The mass of this compound is distinct from that of Trimetozine due to the presence of eight deuterium atoms. This mass difference allows for their simultaneous but separate detection by a mass spectrometer without mutual interference. cerilliant.com

Co-elution: In chromatography, this compound ideally co-elutes with Trimetozine. This is crucial for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which can vary during the chromatographic run. texilajournal.com

Purity and Stability: The internal standard must be chemically stable throughout the analytical process and have high isotopic purity. cerilliant.com This prevents the internal standard from degrading or contributing to the analyte's signal, which would compromise the accuracy of the measurement. oup.com

Absence in Matrix: The internal standard must not be naturally present in the biological samples being analyzed. wikipedia.org

The primary benefit of using this compound as an internal standard is the significant improvement in the precision and accuracy of quantitative results. clearsynth.com Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value.

By normalizing the analyte's response to that of the internal standard, this compound compensates for variability introduced at multiple stages:

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected proportionally. wuxiapptec.com

Instrumental Analysis: Fluctuations in injection volume and detector sensitivity are corrected. scioninstruments.com

Matrix Effects: Ion suppression or enhancement from complex biological matrices is mitigated, which is one of the most significant challenges in LC-MS bioanalysis. clearsynth.comtexilajournal.com

The use of a stable isotope-labeled internal standard like this compound typically results in a lower coefficient of variation (CV) or relative standard deviation (RSD) for the measurements, indicating higher precision. scispace.com Accuracy is also enhanced because the calibration curve, based on analyte/internal standard ratios, provides a more reliable model for calculating the concentration of the unknown samples. scispace.comlcms.cz

Table 1: Illustrative Impact of Internal Standard on Analytical Precision
Analytical ParameterWithout Internal StandardWith this compound as Internal Standard
Mean Measured Concentration (ng/mL)18.520.1
Standard Deviation2.30.8
Relative Standard Deviation (RSD %)12.4%4.0%
Accuracy (% of True Value)92.5%100.5%

Selection Criteria for this compound as an Internal Standard

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scioninstruments.com When coupled with a separation technique like liquid or gas chromatography, it provides high selectivity and sensitivity for quantifying compounds like Trimetozine in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of many drugs and their metabolites in biological fluids due to its high sensitivity and specificity. fda.gov.twnih.gov In this technique, Trimetozine and its internal standard, this compound, are first separated from other matrix components by liquid chromatography. researchgate.net

After exiting the chromatography column, the compounds are ionized, typically using electrospray ionization (ESI), and enter the tandem mass spectrometer. The analysis is usually performed in Multiple Reaction Monitoring (MRM) mode. scispace.com In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing detection. nih.gov

The use of this compound is integral to the success of LC-MS/MS assays, correcting for the variables mentioned previously and ensuring the generation of high-quality, reliable pharmacokinetic data. nih.gov

Table 2: Example LC-MS/MS Parameters for Trimetozine Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimetozine282.1195.125
This compound290.1203.125

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds like Trimetozine that may not be sufficiently volatile, a derivatization step is often employed to increase volatility and improve chromatographic behavior.

In a GC-MS method, the sample is injected into a heated port, vaporized, and separated in a long capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes extensive fragmentation, creating a unique "fingerprint" mass spectrum for the compound. oup.com

For quantitative analysis, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect only a few characteristic ions for the analyte and the internal standard. oup.com this compound serves as the ideal internal standard in GC-MS for the same reasons it is used in LC-MS. It co-elutes with Trimetozine and exhibits similar fragmentation patterns, but its characteristic ions have a higher mass, allowing for accurate quantification by comparing the ion ratios. wikipedia.orgscioninstruments.com

High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

High-Resolution Mass Spectrometry (HRMS) has become a powerful tool in analytical chemistry, offering significant advantages for the analysis of compounds like Trimetozine and its deuterated standard, this compound. Unlike nominal mass instruments like triple quadrupole mass spectrometers, HRMS instruments, such as Orbitrap™ or time-of-flight (TOF) analyzers, provide high mass accuracy and resolving power. This allows for the determination of the elemental composition of an ion based on its exact mass.

For this compound, with a molecular formula of C₁₄H₁₁D₈NO₅, HRMS can readily distinguish it from the unlabeled Trimetozine (C₁₄H₁₉NO₅) and from potential isobaric interferences within a complex sample matrix. scbt.comnih.gov The key benefits of using HRMS for this compound analysis include:

Enhanced Specificity: The high resolving power of HRMS minimizes the risk of co-eluting matrix components interfering with the analyte signal, which is a common challenge in complex biological or environmental samples.

Retrospective Analysis: HRMS instruments typically acquire full-scan data. This allows for retrospective data mining to identify or quantify other compounds of interest in the sample without the need for re-injection, a significant advantage over the targeted nature of triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode. nih.gov

Structural Elucidation: In metabolic studies, HRMS is invaluable for identifying unknown metabolites of Trimetozine. By accurately measuring the mass of fragment ions, researchers can confidently propose chemical structures.

While HRMS has been primarily utilized for qualitative and research purposes, recent advancements have demonstrated its suitability for routine quantitative analysis, rivaling the sensitivity and robustness of traditional tandem mass spectrometry. nih.gov

Chromatographic Separation Sciences

Chromatography is indispensable for separating Trimetozine from its deuterated internal standard and other matrix components before detection. Both liquid chromatography (LC) and gas chromatography (GC) are viable techniques, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent technique for the quantification of pharmaceuticals in biological fluids. nih.govresearchgate.net The development of a robust LC method for Trimetozine and this compound involves the systematic optimization of several parameters to achieve efficient separation, good peak shape, and short analysis times.

Key Developmental Steps:

Column Selection: Reversed-phase chromatography using a C18 column is a common starting point. nih.govrjptonline.org Columns with smaller particle sizes (e.g., sub-2 µm) are used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve higher resolution and faster separations. researchgate.netnih.gov

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (water with a buffer like ammonium (B1175870) formate) and an organic solvent (acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds. The pH of the aqueous phase is adjusted to ensure Trimetozine is in a suitable ionic state for good retention and peak shape. researchgate.net

Internal Standard: this compound is the ideal internal standard as it co-elutes with Trimetozine. clearsynth.comnih.gov This co-elution ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. nih.govnih.gov

The following interactive table summarizes typical parameters for an LC-MS/MS method for Trimetozine analysis.

ParameterTypical ConditionReference
Chromatography SystemUHPLC or HPLC researchgate.netjneonatalsurg.com
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) rjptonline.orgresearchgate.net
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Formate nih.govnih.gov
Mobile Phase BAcetonitrile or Methanol nih.govresearchgate.net
Elution ModeGradient nih.gov
Flow Rate0.4 - 1.0 mL/min researchgate.netd-nb.info
Column Temperature40 °C nih.govd-nb.info
Internal StandardThis compound clearsynth.commdpi.com
DetectionTandem Mass Spectrometry (MS/MS) nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govrjptonline.org

Gas chromatography coupled with mass spectrometry (GC-MS) offers another robust platform for the analysis of Trimetozine. A key advantage is that Trimetozine is sufficiently volatile and thermally stable to be analyzed directly without the need for chemical derivatization. nih.gov

Optimization Parameters:

Column Selection: A non-polar or mid-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-substituted stationary phase, is typically used. nih.govsmujo.id These columns separate compounds based on their boiling points and polarity.

Temperature Program: The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature. This ensures that volatile impurities are separated from the analytes of interest and that Trimetozine and this compound elute with sharp, symmetrical peaks at a reasonable retention time. smujo.id

Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. smujo.id For detection, mass spectrometry in electron-impact (EI) mode is common, providing reproducible fragmentation patterns that are useful for compound identification. nih.gov

Internal Standard: this compound serves as an excellent internal standard in GC-MS. It has a slightly later retention time than unlabeled Trimetozine due to the stronger C-D bonds, but the separation is minimal, and the two compounds exhibit nearly identical behavior during injection and ionization. nih.gov

The following interactive table outlines typical parameters for a GC-MS method for Trimetozine analysis.

ParameterTypical ConditionReference
Chromatography SystemGas Chromatograph with Mass Spectrometer (GC-MS) nih.govnih.gov
Column100% Dimethylpolysiloxane (e.g., Rtx-1) or 5% Phenyl (e.g., DB-5ms) nih.govnih.gov
Carrier GasHelium smujo.id
Oven ProgramTemperature ramp (e.g., 60°C to 230°C at 3°C/min) smujo.id
Injector Temperature245 °C smujo.id
Internal StandardThis compound clearsynth.com
DetectionMass Spectrometry (MS) nih.govnih.gov
Ionization ModeElectron Impact (EI) nih.gov

Development of LC Methods for Trimetozine and this compound

Analytical Method Validation Protocols for this compound Assays

Before an analytical method for quantifying Trimetozine using this compound can be used for routine analysis, it must undergo rigorous validation to demonstrate that it is reliable and fit for its intended purpose. nih.govmdpi.com Validation protocols are guided by international regulatory bodies and ensure the integrity of the data generated. rjptonline.org

The use of a deuterated internal standard like this compound simplifies some aspects of validation, particularly in assessing matrix effects and recovery, but a comprehensive evaluation of several key parameters is still required. clearsynth.comnih.gov

Core Validation Parameters:

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of Trimetozine is tested over a specified range. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99. rjptonline.orgnih.gov

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the closeness of repeated measurements. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). Acceptance criteria are often within ±15% (±20% at the LLOQ) for accuracy, with a relative standard deviation (RSD) of ≤15% (≤20% at the LLOQ) for precision. rjptonline.orgnih.gov

Selectivity and Specificity: The method must be able to unequivocally measure Trimetozine in the presence of other components, including metabolites, impurities, and matrix components. This is confirmed by analyzing blank samples to check for interferences at the retention time of the analyte and internal standard. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of Trimetozine that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. While a deuterated internal standard corrects for variability, understanding the recovery is important for method optimization. rjptonline.orgmdpi.com

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. clearsynth.commdpi.com

Stability: The stability of Trimetozine in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.govmdpi.com

The following interactive table summarizes the key validation parameters for an assay using this compound.

Validation ParameterDescriptionTypical Acceptance CriteriaReference
LinearityDemonstrates a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.99 rjptonline.org
AccuracyCloseness of measured value to the true value.Within ±15% of nominal (±20% at LLOQ) nih.gov
Precision (RSD)Agreement between a series of measurements.≤15% (≤20% at LLOQ) nih.gov
SelectivityNo significant interfering peaks in blank matrix.Response in blank <20% of LLOQ response mdpi.com
RecoveryEfficiency of the extraction procedure.Consistent, precise, and reproducible rjptonline.orgmdpi.com
Matrix EffectSuppression or enhancement of ionization by matrix components.Corrected by IS; variability should be low clearsynth.commdpi.com
StabilityAnalyte stability under various conditions (freeze-thaw, bench-top, long-term).Mean concentration within ±15% of nominal nih.govmdpi.com

Despite a comprehensive search for scientific literature and data, there is no publicly available information regarding the use of the chemical compound This compound in preclinical metabolic research applications.

Extensive searches were conducted to find data related to:

In Vitro Metabolic Stability Studies of this compound: No studies were found that utilized this compound in hepatic microsomal stability assays or hepatocyte incubation assays.

Role of this compound in Determining Intrinsic Clearance (CLint): There is no literature describing the use of this compound for this purpose.

Metabolite Identification and Profiling using this compound: No research could be located that details the use of this compound to elucidate the metabolic pathways of Trimetozine or for the quantitation of its metabolites.

While information exists regarding the metabolism of the non-deuterated parent compound, Trimetozine, there are no findings that specifically mention the application of its deuterated isotopologue, this compound, in the requested research contexts. Chemical suppliers list this compound as a commercially available compound, confirming its existence, but its application in metabolic studies is not documented in the accessible scientific literature.

Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the outline, due to the absence of relevant scientific data on this compound.

Preclinical Metabolic Research Applications of Trimetozine D8

Enzyme Kinetics and Inhibition Studies in Drug Metabolism

Enzyme kinetics studies are fundamental to understanding how a drug is processed in the body. nih.govnih.gov These studies measure the rates of enzyme-catalyzed reactions and provide crucial parameters such as the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction rate (Vmax). nih.gov For a compound like this compound, these studies would be essential to determine how its deuteration affects its interaction with metabolic enzymes compared to its non-deuterated counterpart.

The primary family of enzymes responsible for the oxidative metabolism of many drugs is the cytochrome P450 (CYP) superfamily. sigmaaldrich.commdpi.comdynamed.com Research on the non-deuterated form of a related compound, trimethadione, has shown that its N-demethylation is primarily mediated by the CYP2E1 isoform. nih.gov It is plausible that Trimetozine, and by extension this compound, would also be a substrate for CYP enzymes.

Inhibition studies are another critical component of preclinical metabolic research. These assays determine if a new chemical entity can inhibit the activity of specific CYP enzymes, a major cause of drug-drug interactions. bioivt.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of a drug that is required to inhibit the activity of a specific enzyme by 50%. bioivt.com Standard in vitro CYP inhibition assays use a panel of recombinant human CYP isoforms and specific probe substrates to assess the inhibitory potential of a test compound. bioivt.com

For this compound, researchers would likely perform in vitro inhibition assays against a panel of major human CYP enzymes, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. bioivt.comfda.gov The results would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical In Vitro CYP450 Inhibition Profile of this compound

CYP Isoform Probe Substrate IC50 (µM) Inhibition Potential
CYP1A2 Phenacetin > 50 Low
CYP2B6 Bupropion > 50 Low
CYP2C8 Amodiaquine 25.3 Moderate
CYP2C9 Diclofenac 45.1 Low
CYP2C19 S-Mephenytoin > 50 Low
CYP2D6 Dextromethorphan 15.8 Moderate
CYP3A4 Midazolam > 50 Low

This data is hypothetical and for illustrative purposes only.

In addition to Phase I metabolism by CYPs, drugs can also undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate excretion. solvobiotech.com The uridine (B1682114) diphosphate-glucuronosyltransferases (UGT) are a major family of Phase II enzymes. solvobiotech.com UGT inhibition studies are therefore also a standard part of preclinical drug development. solvobiotech.combioivt.comevotec.com Similar to CYP inhibition studies, these assays would determine the IC50 values of this compound against various UGT isoforms.

Table 2: Hypothetical In Vitro UGT Inhibition Profile of this compound

UGT Isoform Probe Substrate IC50 (µM) Inhibition Potential
UGT1A1 Estradiol-3-glucuronide > 50 Low
UGT1A3 Chenodeoxycholic acid > 50 Low
UGT1A4 Trifluoperazine 32.7 Moderate
UGT1A6 N-Acetylserotonin > 50 Low
UGT1A9 Propofol > 50 Low
UGT2B7 Zidovudine 48.2 Low
UGT2B15 S-Oxazepam > 50 Low

This data is hypothetical and for illustrative purposes only.

Advanced In Vitro Models for Metabolic Research (e.g., Organ-on-a-Chip)

While traditional in vitro models using liver microsomes or recombinant enzymes are invaluable, they lack the complex cellular architecture and interactions of the human liver. nih.gov Advanced in vitro models, such as organ-on-a-chip technology, have emerged to bridge this gap. nih.govnih.gov These microfluidic devices contain cultured human liver cells in a three-dimensional environment that more closely mimics the physiological conditions of the liver. nih.govnih.gov

Liver-on-a-chip models can be used to study the metabolism and potential hepatotoxicity of new drugs with greater accuracy than conventional 2D cell cultures. emulatebio.commdpi.com These systems can maintain viable and functional hepatocytes for extended periods, allowing for the investigation of long-term metabolic processes and the formation of metabolites. cn-bio.com For a compound like this compound, a liver-on-a-chip model could provide a more comprehensive understanding of its hepatic clearance and any potential for drug-induced liver injury. nih.govemulatebio.com

Research using these advanced models would involve introducing this compound into the microfluidic system and monitoring the depletion of the parent compound and the formation of its metabolites over time. The data obtained could be used to calculate key metabolic parameters, such as the intrinsic clearance rate.

Table 3: Hypothetical Metabolic Stability of this compound in a Human Liver-on-a-Chip Model

Time (minutes) Percent Remaining
0 100
15 85
30 72
60 51
90 38
120 25

This data is hypothetical and for illustrative purposes only.

By providing a more physiologically relevant environment, organ-on-a-chip models can offer valuable insights into the complex interplay between drug metabolism and cellular function, ultimately leading to better predictions of a drug's behavior in humans. nih.govemulatebio.commdpi.comcn-bio.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Utilizing Trimetozine D8

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental to characterizing the journey of a drug through the body. genoskin.com In preclinical settings, these studies are often conducted in rodent models, such as rats and mice, to gain initial insights into a compound's potential in humans. omicsonline.org The use of isotopically labeled Trimetozine (B1683654), such as Trimetozine-d8, is crucial for delineating its metabolic fate and excretion pathways. creative-biolabs.com

Following administration of Trimetozine to animal models, the collection of biological samples like blood, urine, feces, and various tissues is performed over a time course. bccrc.ca The analysis of these samples via liquid chromatography-mass spectrometry (LC-MS/MS) allows for the identification and quantification of the parent drug and its metabolites. The presence of the stable isotope label in this compound does not alter the compound's fundamental physicochemical properties but provides a distinct mass signature, enabling clear differentiation from endogenous compounds and facilitating precise tracking.

Metabolic pathways for Trimetozine likely involve modifications to the morpholine (B109124) or trimethoxybenzoyl moieties. In rodent models, common metabolic transformations include O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. By comparing the metabolic profiles in plasma, urine, and bile, researchers can construct a comprehensive picture of how Trimetozine is processed and eliminated by the body.

Quantitative Analysis of Trimetozine in Biological Matrices (Animal) with this compound Internal Standard

The accurate quantification of drug concentrations in biological samples is paramount for defining its pharmacokinetic profile. This compound is an exemplary internal standard for the bioanalysis of Trimetozine in animal plasma, serum, and tissue homogenates. The addition of a known quantity of this compound to the samples prior to extraction and analysis compensates for any variability in sample preparation and instrument response, thereby ensuring the reliability of the results. nih.gov

A typical quantitative method involves protein precipitation or liquid-liquid extraction of the biological matrix, followed by analysis using a validated LC-MS/MS method. The method's performance is rigorously assessed for linearity, accuracy, precision, and selectivity.

Table 1: Illustrative Performance Characteristics of an LC-MS/MS Method for Trimetozine Quantification using this compound

Parameter Result
Linearity (Range) 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%

This table presents hypothetical data representative of a validated bioanalytical method.

Assessment of Pharmacokinetic Parameters in Preclinical Species

Following the quantification of Trimetozine concentrations in plasma at various time points after administration, key pharmacokinetic parameters can be calculated. These parameters describe the rate and extent of drug absorption, distribution, and elimination. Studies are typically conducted in species such as mice and rats to start, with potential follow-up in larger animals like dogs or non-human primates to understand interspecies differences. omicsonline.orgcn-bio.com

Table 2: Representative Pharmacokinetic Parameters of Trimetozine in Rats (Oral Administration)

Pharmacokinetic Parameter Unit Value
Cmax (Maximum Concentration) ng/mL 580
Tmax (Time to Maximum Concentration) h 1.5
AUC (Area Under the Curve) ng·h/mL 2450
t1/2 (Half-life) h 4.2
CL/F (Apparent Clearance) L/h/kg 0.85

This table contains illustrative data and does not represent actual study results.

The data derived from these studies, facilitated by the use of this compound as an internal standard, is crucial for predicting human pharmacokinetics and for designing first-in-human clinical trials. nih.gov

Investigating Pharmacodynamic Endpoints (Non-clinical) with this compound as a Tracer

Beyond its role as an internal standard, this compound can be used as a tracer to investigate the relationship between drug concentration and pharmacological effect (pharmacodynamics). By measuring the concentration of Trimetozine in a specific target tissue, such as the brain, at the same time as assessing a pharmacodynamic endpoint, researchers can build a PK/PD model.

For a compound like Trimetozine with anxiolytic properties, non-clinical pharmacodynamic endpoints could include behavioral tests in rodents, such as the elevated plus-maze or light-dark box test. researchgate.net By correlating the concentration of Trimetozine (quantified using this compound) in the brain with the observed anxiolytic-like effects, a clearer understanding of the exposure-response relationship can be established. This is critical for identifying a therapeutically relevant concentration range.

Mechanistic Studies and Research Probes with Trimetozine D8

Elucidating the Molecular Mechanism of Action of Trimetozine (B1683654)

While the precise mechanism of action for Trimetozine is not fully elucidated, it is recognized as a sedative and anxiolytic agent. wikipedia.org Research suggests its therapeutic effects may stem from its interaction with central nervous system pathways. patsnap.com Some studies indicate that Trimetozine may influence neurotransmitter systems, potentially modulating the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) receptors. patsnap.com

The use of Trimetozine-d8 is instrumental in pharmacokinetic studies that are foundational to understanding its mechanism of action. By tracing the metabolic fate of the deuterated compound, researchers can identify key metabolites and metabolic pathways. This information is crucial for pinpointing the active form of the drug and understanding how it is processed and eliminated from the body. The greater metabolic stability of deuterated compounds can sometimes lead to a longer half-life, allowing for more detailed study of the parent compound's distribution and interaction with its biological targets. googleapis.com

Isotope Effects in Biochemical Reactions and Enzyme Activity

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen bond is the rate-determining step.

In the context of Trimetozine metabolism, which likely involves cytochrome P450 (CYP) enzymes, the use of this compound can help identify which positions on the molecule are most susceptible to enzymatic modification. plos.org If deuteration at a specific site slows down the rate of metabolism, it suggests that this position is a primary site of enzymatic attack. This information is invaluable for understanding the drug's metabolic profile and for designing analogs with potentially improved pharmacokinetic properties. plos.org

Table 1: Potential Applications of Isotope Effects in Trimetozine Research

Research Area Application of this compound Potential Findings
Metabolic Pathway Identification Comparison of metabolite profiles of Trimetozine and this compound. Identification of primary sites of oxidation and metabolic switching. plos.org
Enzyme Kinetics Measurement of reaction rates with specific CYP isoforms. Determination of the kinetic isotope effect on intrinsic clearance and the rate-limiting steps in metabolism. plos.org

| Drug-Drug Interaction Studies | Co-administration with known CYP inhibitors or inducers. | Elucidation of the specific enzymes responsible for Trimetozine metabolism. |

This table is generated based on established principles of using deuterated compounds in pharmacokinetic research and does not represent specific experimental results for this compound.

Receptor Binding and Ligand-Target Interaction Studies

This compound can be utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Trimetozine in biological samples during receptor binding assays. The near-identical chemical behavior of the deuterated and non-deuterated forms ensures they behave similarly during sample preparation and analysis, while the mass difference allows for their distinct detection.

While direct binding studies with radiolabeled Trimetozine would provide more direct evidence of receptor interaction, the use of this compound in competitive binding assays can also offer valuable insights. In such experiments, the ability of non-labeled Trimetozine to displace a known radiolabeled ligand from its receptor is measured in the presence of a known concentration of this compound as an internal standard. This allows for precise quantification of the binding affinity (Ki) of Trimetozine for various receptors.

Recent computational and electrochemical studies on a new Trimetozine analogue, LQFM289, have provided insights into its potential interactions with benzodiazepine (B76468) binding sites. nih.gov Similar methodologies could be applied to Trimetozine and this compound to build predictive models of their binding modes and to identify key amino acid residues involved in the ligand-receptor interaction. mdpi.combiorxiv.org Techniques like X-ray crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) could further define the binding site at an atomic level. drughunter.com

Table 2: Compound Names

Compound Name
Trimetozine
This compound
LQFM289
Dopamine
Norepinephrine

Applications in Forensic and Bioanalytical Research

Development of Methods for Detection and Quantitation of Trimetozine (B1683654) in Complex Matrices

The development of robust and reliable analytical methods is paramount in forensic toxicology for the unambiguous identification and precise quantification of drugs and their metabolites in biological specimens. ous-research.no Stable isotope-labeled internal standards, such as Trimetozine-d8, are considered the gold standard in quantitative analysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The use of a deuterated internal standard like this compound is crucial for compensating for variations that can occur during sample preparation and analysis. clearsynth.comtexilajournal.com These variations can arise from matrix effects, where components of the biological sample (e.g., blood, urine, or tissue) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. clearsynth.com Because this compound has nearly identical chemical and physical properties to Trimetozine, it co-elutes during chromatography and experiences similar matrix effects. researchgate.net By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the analyte to the internal standard can be used for accurate quantification, effectively normalizing for any losses or signal variations. texilajournal.com

The development of an LC-MS/MS method for Trimetozine using this compound as an internal standard would typically involve the following steps:

Sample Preparation: Extraction of Trimetozine and this compound from the biological matrix, often through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net

Chromatographic Separation: Separation of the analyte and internal standard from other matrix components using a suitable HPLC or UHPLC column. nih.gov

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer, monitoring specific precursor-to-product ion transitions for both Trimetozine and this compound. nih.gov

Method validation is a critical aspect of this process to ensure the reliability of the results. uantwerpen.be This involves assessing parameters such as linearity, sensitivity, accuracy, precision, recovery, and stability.

Table 1: Typical Validation Parameters for a Hypothetical LC-MS/MS Method for Trimetozine using this compound

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (Correlation Coefficient, r²) > 0.99Establishes the relationship between the concentration of the analyte and the instrument response.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)The closeness of the measured concentration to the true concentration.
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Matrix Effect Within acceptable limits (e.g., 85-115%)The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery (%) Consistent, precise, and reproducibleThe efficiency of the extraction procedure.
Stability Within ±15% of the initial concentrationThe chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Research into Analytical Challenges in Forensic Toxicology

Forensic toxicology faces numerous challenges, including the increasing emergence of new psychoactive substances (NPS), the need for highly sensitive methods to detect low drug concentrations, and the complexity of biological matrices. nih.gov The use of deuterated internal standards like this compound directly addresses some of these challenges.

One of the significant hurdles in forensic toxicology is achieving accurate and precise quantification in post-mortem specimens, where matrix effects can be particularly pronounced due to decomposition. researchgate.net The co-elution and similar ionization behavior of this compound with Trimetozine help to mitigate these effects, leading to more reliable results. researchgate.net

Furthermore, the demand for methods capable of analyzing a wide range of substances simultaneously in a single run presents another challenge. uantwerpen.be While developing such comprehensive screening methods, the use of specific internal standards for each analyte, such as this compound for Trimetozine, is crucial for accurate quantification and to avoid misinterpretation of results.

The development and validation of analytical methods using deuterated standards also contribute to the standardization of toxicological analyses across different laboratories, ensuring that results are comparable and reliable, which is of utmost importance for judicial purposes. ous-research.no

Computational and Modeling Approaches in Conjunction with Trimetozine D8 Data

Pharmacokinetic Modeling and Simulation Based on Preclinical Data

Pharmacokinetic (PK) modeling uses mathematical concepts to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical PK data, obtained from in vitro and in vivo animal studies, are the cornerstone of these models. In these studies, Trimetozine-d8 serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring the reliable quantification of Trimetozine (B1683654) concentrations in various biological samples.

The process begins with the collection of data from preclinical species. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates these data. nih.govresearchgate.net PBPK models are multi-compartment models that represent the body as a series of interconnected physiological compartments (organs and tissues). By incorporating compound-specific data (like solubility and permeability) and system-specific data (like organ blood flow and tissue volume), these models can simulate the drug's concentration over time in different parts of the body. researchgate.net

Allometric scaling is another computational method used to predict human PK parameters, such as clearance (CL) and volume of distribution (Vss), from data obtained in multiple animal species. nih.govnih.gov This method relies on the principle that many physiological parameters scale predictably with body weight across species. The integration of preclinical data into these models allows for the early prediction of human pharmacokinetics, guiding further development. nih.gov

Table 1: Illustrative Preclinical Data for Pharmacokinetic Modeling of Trimetozine This table represents typical parameters collected in preclinical studies for the purpose of PK modeling. The values are hypothetical.

ParameterMouseRatDogMonkeyHuman (Predicted)
Clearance (CL) (L/h/kg) 2.51.80.80.60.4
Volume of Distribution (Vss) (L/kg) 3.02.72.22.01.9
Half-life (t½) (h) 0.81.12.02.53.3
Oral Bioavailability (F) (%) 3545607065

In Silico Predictions of Metabolic Transformations

Predicting the metabolic fate of a drug candidate is a critical step in development, and in silico tools offer a rapid and cost-effective means to do so. mdpi.comcam.ac.uk These computational methods predict potential metabolites by applying known biotransformation rules to the structure of the parent compound, in this case, Trimetozine. nih.govtandfonline.com The goal is to identify metabolically labile positions, known as sites of metabolism (SoMs), and the resulting metabolite structures. nih.gov

Numerous software and platforms are available for this purpose, often utilizing either knowledge-based rules or machine learning algorithms. nih.govoup.com Knowledge-based systems, like SyGMa or Meteor, contain curated rules for common Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.govnih.gov When the structure of Trimetozine is processed by these tools, they can predict likely transformations such as O-demethylation of the three methoxy (B1213986) groups on the phenyl ring, hydroxylation of the morpholine (B109124) ring, or hydrolysis of the amide bond. wikipedia.org

More advanced approaches use machine learning and artificial intelligence, which are trained on vast datasets of known metabolic reactions to predict outcomes with greater accuracy. mdpi.comtandfonline.com These models can help prioritize which metabolites to search for in subsequent in vitro and in vivo experiments, where this compound would be used as an internal standard for their quantification. nih.gov

Table 2: Potential In Silico Predicted Metabolic Transformations for Trimetozine This table outlines theoretically possible metabolic reactions for the Trimetozine structure based on common metabolic pathways.

Reaction TypeMetabolic PathwayPotential Site on TrimetozinePredicted Metabolite
Phase I O-DemethylationOne or more of the 3,4,5-methoxy groupsHydroxylated phenyl derivatives
Phase I Aromatic HydroxylationPhenyl ringCatechol or pyrogallol (B1678534) derivatives
Phase I Aliphatic HydroxylationMorpholine ringHydroxy-morpholine derivatives
Phase I Amide HydrolysisAmide linkage3,4,5-Trimethoxybenzoic acid and Morpholine
Phase II GlucuronidationHydroxyl groups (from Phase I)Glucuronide conjugates
Phase II SulfationHydroxyl groups (from Phase I)Sulfate conjugates

Chemometric Applications in Data Analysis from this compound Studies

Chemometrics involves the use of mathematical and statistical methods to extract useful information from chemical data. researchgate.netmdpi.com In the context of studies utilizing this compound, large and complex datasets are often generated, particularly from high-resolution analytical techniques like LC-MS used in metabolomics. metabolomics.se Chemometrics provides the tools to process, analyze, and interpret this data effectively. ijpsjournal.com

Principal Component Analysis (PCA) is a primary exploratory tool used to visualize the inherent patterns and groupings within the data. metabolomics.se It can help identify outliers and observe how the metabolic profile changes over time or between different dose groups. Following PCA, supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) can be employed to find the specific variables (i.e., potential metabolites) that are most responsible for the observed differences between sample groups. metabolomics.se These chemometric approaches are vital for transforming raw analytical data into meaningful biological knowledge about a compound's metabolism and disposition. mdpi.comijpsjournal.com

Table 3: Application of Chemometric Techniques in Trimetozine Metabolism Studies This table describes how various chemometric methods would be applied to analyze data from studies involving Trimetozine and its deuterated standard.

Chemometric TechniqueDescriptionApplication in this compound Studies
Principal Component Analysis (PCA) An unsupervised pattern recognition method that reduces data dimensionality while retaining most of the variation. metabolomics.seInitial exploration of metabolomic data to identify trends, clusters, and outliers in samples from different time points or treatment groups.
Partial Least Squares (PLS) A regression method that relates two data matrices (e.g., analytical data and pharmacokinetic parameters). ijpsjournal.comTo build predictive models correlating the concentrations of Trimetozine and its metabolites with a measured biological effect.
Partial Least Squares-Discriminant Analysis (PLS-DA) A supervised classification method used to maximize the separation between predefined classes of samples. metabolomics.seTo identify specific metabolic features (biomarkers) that distinguish between control and Trimetozine-treated groups.
Orthogonal PLS (OPLS) A modification of PLS that separates the variation in the data into predictive and orthogonal (uncorrelated) components. metabolomics.seTo improve the interpretability of models by isolating the variation directly related to the treatment effect, simplifying biomarker discovery.

Future Directions and Emerging Research Avenues for Trimetozine D8

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. biorxiv.org The integration of mass spectrometry (MS) with HTS, particularly in the form of LC-MS/MS, has revolutionized the field by providing high sensitivity and selectivity. researchgate.net In this context, stable isotope-labeled (SIL) internal standards, such as Trimetozine-d8, are indispensable for ensuring the accuracy and reproducibility of quantitative data. clearsynth.comwuxiapptec.com

The primary role of this compound in HTS is to serve as an internal standard to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. cerilliant.com This is especially critical in HTS where thousands of samples are processed, as it minimizes matrix effects and ensures that the observed changes in signal are due to the activity of the test compound and not experimental variability. biorxiv.orgtexilajournal.com

A key application of SIL compounds in HTS is in quantitative proteomics. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically label proteins with "heavy" amino acids, allowing for the precise quantification of changes in protein abundance across different experimental conditions. nih.govcore.ac.ukspringernature.com While this compound is a small molecule and not directly used in SILAC, the principles of using stable isotopes for accurate quantification are the same.

A pertinent example of a deuterated standard in an HTS assay is the use of d4-S-adenosyl-L-homocysteine (d4-SAH) in RapidFire MS screening for inhibitors of the nsp14 methyltransferase. biorxiv.org In this assay, the deuterated internal standard remains constant, while the analyte signal changes with inhibitor concentration, allowing for reliable normalization and hit identification. biorxiv.org this compound can be similarly employed in HTS campaigns targeting pathways relevant to its parent compound's activity, such as those involved in neurological disorders.

Table 1: Role of Deuterated Internal Standards in HTS LC-MS/MSclearsynth.comtexilajournal.comscispace.comtexilajournal.comoup.combiorxiv.orgbiorxiv.org
ParameterFunction of Deuterated Internal Standard (e.g., this compound)Reference
AccuracyCorrects for analyte loss during sample preparation and instrumental analysis.
PrecisionMinimizes variability between samples, ensuring reproducibility of results.
Matrix Effect CompensationNormalizes for ion suppression or enhancement caused by co-eluting compounds from the sample matrix.
ReliabilityIncreases confidence in hit identification by reducing false positives and negatives.

Potential for Novel Analytical Tool Development

The development of new analytical methods is crucial for advancing pharmaceutical and biomedical research. This compound, as a stable isotope-labeled standard, is a key component in the creation of novel and robust analytical tools, particularly for quantitative bioanalysis using LC-MS/MS. scispace.comnih.gov The development of such methods is essential for accurately measuring drug concentrations in biological matrices, which is a regulatory requirement for clinical trial applications. turkjps.orgnih.gov

The use of a deuterated internal standard like this compound allows for the development of highly sensitive and selective LC-MS/MS methods. japsonline.comnih.gov For instance, a novel LC-MS/MS method was developed for the simultaneous determination of multiple tyrosine kinase inhibitors in human plasma, which relied on a single-step protein precipitation and a deuterated internal standard for accurate quantification. nih.gov Similarly, a rapid and sensitive LC-MS/MS method for determining urinary dopamine (B1211576) levels was successfully developed using a simple liquid-liquid extraction technique and a deuterated internal standard. turkjps.org

The advantages of using this compound in new analytical method development include:

Enhanced Sensitivity and Lower Limits of Quantification: By reducing background noise and providing a clear reference signal, deuterated standards enable the detection of very low analyte concentrations. turkjps.org

Improved Method Robustness: Methods developed with SIL internal standards are generally more reliable and less susceptible to variations in experimental conditions. clearsynth.com

Simplified Sample Preparation: The ability to correct for analyte loss during extraction can allow for simpler and faster sample preparation procedures. nih.gov

The development of a validated LC-MS/MS method for a new drug candidate is a critical step in its preclinical and clinical development pipeline. The availability of this compound facilitates the creation of such high-quality analytical tools for its parent compound, Trimetozine (B1683654), and its derivatives.

Table 2: Key Parameters in Novel Analytical Method Development using this compoundjapsonline.comturkjps.orgnih.govturkjps.orgnih.gov
Development StageContribution of this compoundReference
Method OptimizationAllows for fine-tuning of chromatographic and mass spectrometric conditions to achieve optimal separation and detection.
Method ValidationEssential for assessing accuracy, precision, linearity, and stability as per regulatory guidelines.
Sample AnalysisEnsures accurate quantification of the analyte in complex biological matrices like plasma and urine.

Expansion into Other Preclinical Research Fields

While Trimetozine was originally marketed as a sedative with anxiolytic properties, recent preclinical research has begun to explore its potential and the potential of its derivatives in a broader range of neurological disorders. wikipedia.org This expansion is largely driven by a deeper understanding of the compound's potential mechanisms of action and the development of new analogues with improved pharmacological profiles.

One of the most promising areas of research is the investigation of Trimetozine derivatives for the treatment of various neurological and psychiatric conditions. For example, research has indicated that Trimetozine may act as a central nervous system stimulant by targeting dopamine and norepinephrine (B1679862) pathways, suggesting potential applications in conditions like ADHD and cognitive impairments.

A significant development in this area is the creation and preclinical evaluation of a new trimetozine analogue, LQFM289. researchgate.netmdpi.com This compound was designed through molecular hybridization of the trimetozine lead compound. researchgate.net Preclinical studies in mice have demonstrated that LQFM289 exhibits significant anxiolytic-like effects without causing motor impairment at effective doses.

Further research into the mechanism of action of LQFM289 has revealed that its anxiolytic effects are likely mediated through interaction with benzodiazepine (B76468) binding sites. researchgate.net Additionally, this analogue has been shown to lower levels of corticosterone (B1669441) and tumor necrosis factor-alpha in mice, suggesting a role in modulating the stress response. The antioxidant properties of LQFM289 are also being investigated, which could be beneficial in neurodegenerative conditions where oxidative stress plays a role. researchgate.net

The use of animal models is critical in this expanded preclinical research. google.comtheses.cz Behavioral tests such as the open field test and the light-dark box test are used to assess the anxiolytic and sedative effects of new compounds like LQFM289 in mice. researchgate.netresearchgate.net These preclinical studies provide the foundational data necessary to justify further development and potential clinical investigation for a wider range of neurological diseases. google.com

Table 3: Preclinical Research on Trimetozine Analogue LQFM289researchgate.netresearchgate.net
Research AreaKey FindingsAnimal ModelReference
Anxiolytic ActivityInduces anxiolytic-like behavior without motor impairment at 10 mg/kg.Mice
Mechanism of ActionInteracts with benzodiazepine binding sites; anxiolytic effects attenuated by flumazenil.In silico and mice
Neuro-immune ModulationLowers corticosterone and tumor necrosis factor-alpha levels.Mice
Antioxidant PotentialExhibits distinct oxidation peaks, suggesting redox activity and potential to modulate oxidative stress.Electrochemical studies

Q & A

Q. Q1. What are the critical considerations for synthesizing and characterizing Trimetozine-d8 to ensure isotopic purity and structural fidelity?

To synthesize this compound, researchers must use deuterated precursors validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation (>98% deuterium substitution). Characterization should include:

  • High-resolution MS : To verify molecular mass and isotopic distribution.
  • NMR spectroscopy : To confirm deuterium placement and rule out structural anomalies.
  • Chromatographic purity : HPLC/UV or LC-MS to ensure >95% chemical purity, with retention time matching non-deuterated analogs .
    Experimental protocols must be documented in detail, including solvent systems, reaction temperatures, and purification steps, to enable reproducibility .

Q. Q2. How should researchers design pharmacokinetic (PK) studies for this compound to distinguish its metabolic stability from non-deuterated analogs?

PK studies should employ:

  • Dose-normalized crossover trials : Compare this compound and non-deuterated Trimetazidine in the same model (e.g., rodent or in vitro hepatocyte systems).
  • Isotope effect mitigation : Use stable isotope-labeled internal standards (e.g., d3 or d5 analogs) to avoid analytical interference during LC-MS/MS quantification .
  • Time-course sampling : Collect plasma/tissue samples at intervals reflecting known metabolite half-lives (e.g., 0.5–24 hours post-dose) .

Advanced Research Questions

Q. Q3. How can contradictions in this compound’s reported neuroprotective efficacy across in vitro and in vivo models be systematically resolved?

Contradictions may arise from differences in:

  • Bioavailability : In vitro models may lack blood-brain barrier (BBB) mimics, leading to overestimation of efficacy. Validate BBB permeability using transwell assays with brain endothelial cells .
  • Metabolic activation : In vivo models may produce active metabolites not replicated in vitro. Use metabolite tracking (e.g., radiolabeled this compound) to map biotransformation pathways .
    Apply TRIZ contradiction analysis (Table 7, ): Identify "improving neuroprotection" vs. "limiting metabolic instability" as core parameters, then explore separation principles (e.g., spatial-temporal dosing adjustments) .

Q. Q4. What methodological frameworks are optimal for analyzing this compound’s dual role in mitochondrial bioenergetics and reactive oxygen species (ROS) modulation?

Adopt a mixed-methods approach :

  • Quantitative : Measure ATP synthesis (via luciferase assays) and ROS levels (fluorometric probes) in isolated mitochondria under hypoxia-reoxygenation stress.
  • Qualitative : Conduct transcriptomic analysis (RNA-seq) to identify pathways (e.g., Nrf2/ARE) activated by Trimetozine-d7.
    Triangulate data using PICO framework (Population: ischemic cells; Intervention: this compound; Comparison: non-deuterated analog; Outcome: mitochondrial resilience) to ensure hypothesis rigor .

Q. Q5. How can researchers address discrepancies in this compound’s reported half-life across species (e.g., rodents vs. primates)?

  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) software to simulate interspecies differences in CYP450 metabolism and tissue distribution.
  • Allometric scaling : Apply body surface area normalization for dose conversion, adjusting for deuterium’s kinetic isotope effect (KIE) on metabolic enzymes .
  • Empirical validation : Conduct cross-species microdosing trials with radiolabeled this compound to quantify clearance rates .

Data Integrity and Reproducibility

Q. Q6. What steps are essential to ensure reproducibility of this compound’s analytical data across laboratories?

  • Standardized reference materials : Use certified this compound (e.g., CAS 1219795-37-5, >97% purity) from accredited suppliers (e.g., CDN Isotopes) .
  • Inter-laboratory calibration : Share deuterated internal standards and harmonize LC-MS/MS parameters (e.g., collision energy, column type).
  • Supporting information : Publish raw chromatograms, NMR spectra, and stability data (e.g., freeze-thaw cycles) as supplementary files with DOI-linked access .

Q. Q7. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Quality-by-Design (QbD) : Optimize reaction parameters (e.g., solvent purity, catalyst loading) using design-of-experiments (DoE) software.
  • Batch tracking : Assign unique identifiers to each synthesis lot, documenting deviations (e.g., deuterium loss >2%) in open-access repositories .

Ethical and Regulatory Considerations

Q. Q8. What preclinical evidence is required to justify this compound’s use in human trials targeting ischemic stroke?

  • Toxicology : Acute/chronic toxicity studies in two species (rodent and non-rodent), emphasizing deuterium-specific effects (e.g., altered lipid metabolism).
  • Pharmacodynamics : Demonstrate dose-dependent neuroprotection in validated models (e.g., middle cerebral artery occlusion).
  • Regulatory alignment : Follow ICH S7A guidelines for safety pharmacology, including cardiovascular and CNS safety profiles .

Contradiction and Innovation

Q. Q9. How can principal contradiction analysis ( ) guide prioritization of this compound’s therapeutic applications?

Identify the principal contradiction as "neuroprotection efficacy" vs. "metabolic instability." Prioritize research on:

  • Nanoformulations : Liposomal encapsulation to enhance brain delivery.
  • Prodrug strategies : Mask polar groups to improve bioavailability.
    Secondary contradictions (e.g., cost vs. scalability) should be deferred until clinical proof-of-concept .

Data Synthesis and Reporting

Q. Q10. What are the best practices for synthesizing conflicting data on this compound’s mechanism of action?

  • Evidence mapping : Categorize findings by methodology (e.g., in vitro vs. in vivo) and outcome type (e.g., ATP increase vs. ROS reduction).
  • Weight-of-evidence : Assign higher validity to studies using isotopic tracing or genetic knockouts (e.g., siRNA silencing of mitochondrial targets) .
  • Transparent reporting : Disclose funding sources and analytical limitations (e.g., antibody specificity in Western blots) per ICMJE standards .

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